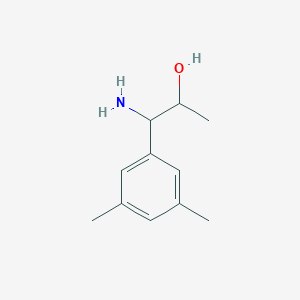

1-Amino-1-(3,5-dimethylphenyl)propan-2-OL

Description

General Context of Amino Alcohols in Chemical Research

Amino alcohols are a pivotal class of organic compounds distinguished by the presence of both an amine and a hydroxyl functional group. This bifunctionality makes them highly versatile building blocks in organic synthesis. nih.gov They are integral to the structure of many biologically active molecules, including numerous pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn

One of the most significant roles of amino alcohols, particularly chiral β-amino alcohols, is their application as catalysts and chiral auxiliaries in asymmetric synthesis. nih.gov Their ability to coordinate with metal centers allows for the creation of chiral environments, facilitating the stereoselective formation of new chemical bonds. This is crucial in the production of enantiomerically pure compounds, a key requirement in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. Furthermore, the amino alcohol framework is a common feature in various drug molecules, including β-blockers and antiviral agents like HIV-1 protease inhibitors. researchgate.net

Significance of Substituted Propan-2-OL Frameworks in Organic Synthesis and Medicinal Chemistry

The propan-2-ol framework is a simple yet versatile scaffold in chemical synthesis. When substituted, particularly with aromatic and amino groups, it gives rise to structures with significant potential in medicinal chemistry. The specific substitution pattern on the phenyl ring can profoundly influence the molecule's pharmacological properties. For instance, studies on various 1-phenyl-2-(substituted)-propanol derivatives have revealed their potential as antidepressant agents. nih.govresearchgate.net

The arrangement of substituents on the phenyl ring, such as the dimethyl groups in 1-Amino-1-(3,5-dimethylphenyl)propan-2-OL, can affect the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The hydroxyl and amino groups on the propanol (B110389) chain provide sites for hydrogen bonding, which is critical for binding to enzymes and receptors. The synthetic utility of these frameworks is demonstrated by their use as precursors in the synthesis of more complex molecules, where the hydroxyl and amino groups can be further functionalized or transformed. prepchem.com

Overview of Research Trajectories for this compound

Given the established importance of related amino alcohols and substituted propan-2-ol derivatives, several research trajectories can be envisioned for this compound. The presence of two chiral centers at the C1 and C2 positions of the propanol chain suggests its potential as a chiral ligand or auxiliary in asymmetric catalysis, similar to other well-known chiral β-amino alcohols. westlake.edu.cn

In the realm of medicinal chemistry, this compound could serve as a foundational scaffold for the development of novel therapeutic agents. By analogy with other phenylpropanolamine derivatives, it could be investigated for activity in the central nervous system, potentially as an antidepressant or psychoactive agent. nih.gov The 3,5-dimethylphenyl moiety offers a unique substitution pattern that could be exploited to fine-tune biological activity and pharmacokinetic properties. Further research could involve the synthesis of a library of derivatives by modifying the amino and hydroxyl groups to explore structure-activity relationships.

Additionally, the compound could be utilized as a key intermediate in the multi-step synthesis of more complex natural products or pharmaceutical targets. diva-portal.org Its defined stereochemistry, if prepared in an enantiomerically pure form, would be highly valuable for constructing molecules with specific three-dimensional architectures.

Data Tables

Table 1: Chemical Identification of (1S,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL

| Identifier | Value |

| CAS Number | 1270278-98-2 |

| Molecular Formula | C₁₁H₁₇NO |

| Synonyms | (1S,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-ol |

Data sourced from available chemical databases. bldpharm.comchemsrc.com

Table 2: General Research Applications of Amino Alcohols and Substituted Propan-2-OL Frameworks

| Chemical Class | Research Application |

| Amino Alcohols | Chiral ligands and auxiliaries in asymmetric synthesis. nih.gov |

| Building blocks for pharmaceuticals (e.g., β-blockers, antivirals). researchgate.net | |

| Precursors for the synthesis of biologically active compounds. nih.gov | |

| Substituted Propan-2-OLs | Scaffolds for potential antidepressant agents. nih.gov |

| Intermediates in the synthesis of complex organic molecules. prepchem.com | |

| Modulators of pharmacological activity through phenyl ring substitutions. researchgate.net |

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-amino-1-(3,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3 |

InChI Key |

KEACPRDTCZCRKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(C)O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 1 3,5 Dimethylphenyl Propan 2 Ol

Established Synthetic Pathways to the Propan-2-OL Backbone

Traditional methods for constructing the amino alcohol framework often rely on robust and well-understood chemical transformations. These pathways are foundational in organic synthesis and provide reliable access to the target structures.

A widely utilized method for creating a related structural motif, the aminopropanoxy-benzene backbone, involves a two-step process starting from a substituted phenol. This pathway leads to the formation of an aryloxypropanolamine.

Specifically, the synthesis commences with the reaction of 3,5-Dimethylphenol with epichlorohydrin. This reaction, typically carried out under basic conditions, results in the opening of the epoxide ring by the phenolic oxygen, forming a glycidyl (B131873) ether intermediate, 3-(3,5-dimethylphenoxy)-1,2-epoxypropane.

Advanced Approaches in Chemical Synthesis

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for the construction of complex molecules like amino alcohols. These approaches often employ catalysts to achieve high levels of selectivity and yield under milder reaction conditions.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. Chiral small organic molecules, such as amino acids and their derivatives, can catalyze reactions with high enantioselectivity. For the synthesis of aminodiols, proline-catalyzed aldol (B89426) reactions represent a classic example. youtube.com

In a typical strategy applicable to amino alcohol synthesis, an enamine is formed from a ketone and a chiral secondary amine catalyst like proline. youtube.com This enamine then acts as a nucleophile, reacting with an aldehyde. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a chiral β-hydroxy ketone with high enantiomeric excess. Subsequent reduction of the ketone and transformation of the catalyst-derived group into an amine would yield the target chiral amino alcohol. The use of specifically designed organocatalysts, such as 2'-aminouridine (B12940546) derivatives, has also been explored for other types of asymmetric transformations. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. rsc.orgwikipedia.org For the production of chiral amino alcohols, several classes of enzymes are particularly effective. rsc.orgacs.org

Engineered amine dehydrogenases (AmDHs) can directly convert α-hydroxy ketones into chiral amino alcohols through asymmetric reductive amination, using ammonia (B1221849) as the amine source. frontiersin.org This method is advantageous due to the low cost of the amine donor and high stereoselectivity, often exceeding 99% enantiomeric excess (ee). frontiersin.org Another approach involves a multi-enzyme cascade, where a starting material like L-phenylalanine is converted through several steps involving enzymes such as deaminases, decarboxylases, and alcohol dehydrogenases to produce enantiomerically pure amino alcohols. acs.orgnih.gov For instance, L-phenylalanine has been successfully converted into (R)-phenylethanolamine with a 92% isolated yield and an enantiomeric excess greater than 99.9%. acs.org

Table 1: Examples of Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme System | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Multi-enzyme cascade | L-Phenylalanine | (S)-2-Phenylglycinol | 81% | >99.4% | acs.org |

| Multi-enzyme cascade | L-Phenylalanine | (R)-Phenylethanolamine | 92% | >99.9% | acs.org |

| Alcohol Dehydrogenase | 3,5-Bistrifluoromethylacetophenone | (S)-3,5-Bistrifluoromethylphenyl ethanol | >90% | >99.9% | nih.gov |

This table is interactive. Click on the headers to sort the data.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the synthesis of amino alcohols, palladium-catalyzed carboamination of alkenes represents a powerful strategy.

This transformation involves the simultaneous addition of a carbon group and an amino group across a double bond. For instance, the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce 2,4- and 2,5-disubstituted 1,3-oxazolidines with excellent diastereoselectivity. nih.gov These oxazolidines are protected forms of 1,2-amino alcohols and can be readily converted to the final products. Similarly, palladium-catalyzed oxidative cross-coupling reactions can be used to synthesize α-aryl α-amino ketones, which are direct precursors to the corresponding amino alcohols via reduction of the ketone. nih.gov These methods offer a convergent approach to complex amino alcohol structures. acs.org

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst loading, and substrate concentration is crucial for maximizing product yield and stereoselectivity.

In biocatalytic processes, optimization can involve protein engineering to improve an enzyme's activity and stability under industrial conditions. frontiersin.org For chemical syntheses, a systematic screening of reaction parameters is often performed. For example, in a palladium-catalyzed oxidative coupling reaction, the choice of ligand and solvent was found to be critical for achieving a satisfactory yield. nih.gov The use of different ligands and solvents can dramatically influence the outcome of the reaction, as illustrated by the data showing that the yield could be improved from trace amounts to a more significant percentage by selecting the appropriate combination. nih.gov In another example, the synthesis of an amino alcohol intermediate was scaled up by optimizing the solvent system, which reduced the reaction time and significantly increased the yield to a remarkable 99%. google.com

Table 2: Effect of Ligand on the Yield of a Pd-Catalyzed Cross-Coupling Reaction

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | L1 | 15 |

| 2 | L2 | 20 |

| 3 | L3 | 29 |

| 4 | L4 | <5 |

This table is based on representative data from a study on palladium-catalyzed oxidative cross-coupling and illustrates the importance of ligand screening in reaction optimization. nih.gov The specific ligands (L1-L5) are proprietary to the study.

Stereochemical Aspects and Stereoselective Synthesis of 1 Amino 1 3,5 Dimethylphenyl Propan 2 Ol

Chiral Nature of 1-Amino-1-(3,5-dimethylphenyl)propan-2-OL and its Isomers

This compound is an inherently chiral molecule due to the presence of two stereogenic centers. These centers are located at the carbon atom bonded to the amino group (C1) and the carbon atom bonded to the hydroxyl group (C2). The presence of 'n' chiral centers in a molecule can result in a maximum of 2n stereoisomers. For this compound, with two chiral centers, there are four possible stereoisomers.

These isomers exist as two pairs of enantiomers. The diastereomeric pairs are (1R, 2S) / (1R, 2R) and (1S, 2R) / (1S, 2S), among others. The relationship between the isomers—whether they are enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images)—dictates their physical properties and interactions in a chiral environment. The terms syn and anti are often used to describe the relative stereochemistry of the amino and hydroxyl groups in such 1,2-amino alcohols.

| Isomer | Configuration at C1 | Configuration at C2 | Relationship |

| Isomer 1 | R | R | Enantiomer of (1S, 2S) |

| Isomer 2 | S | S | Enantiomer of (1R, 2R) |

| Isomer 3 | R | S | Enantiomer of (1S, 2R) |

| Isomer 4 | S | R | Enantiomer of (1R, S) |

Asymmetric Synthesis Approaches

The synthesis of a single, desired stereoisomer of a vicinal amino alcohol requires highly controlled asymmetric reactions. researchgate.net These methods are designed to selectively produce one enantiomer or diastereomer over others.

Achieving high enantioselectivity is crucial in the synthesis of chiral amino alcohols. nih.gov Modern synthetic strategies often employ catalytic asymmetric methods to generate the key chiral centers efficiently. nih.govnih.gov One common approach involves the asymmetric reduction of a prochiral α-amino ketone precursor. This transformation can be achieved using chiral reducing agents or, more commonly, through catalytic hydrogenation with a chiral catalyst.

Another powerful strategy is the catalytic enantioselective addition of nucleophiles to imines or related electrophiles. For instance, the copper-catalyzed reductive coupling of N-substituted allyl groups to ketones can produce chiral 1,2-amino alcohol synthons with high levels of enantioselectivity. nih.gov Furthermore, electrocatalytic methods have emerged that utilize chiral acids derived from natural sources, like serine, to facilitate stereoselective transformations, offering a modular and scalable route to enantiopure amino alcohols. nih.gov

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). The diastereoselective synthesis of vicinal amino alcohols often begins with an enantiopure starting material, such as a naturally occurring amino acid. rsc.org

One established method involves the diastereoselective addition of an organometallic reagent to a chiral α-amino aldehyde. The existing stereocenter in the aldehyde directs the incoming nucleophile to a specific face of the carbonyl group, leading to the preferential formation of one diastereomer. The stereochemical outcome can often be predicted using models like the Felkin-Anh or Cram-chelation models, depending on the reactants and conditions. An alternative route involves the diastereoselective reduction of a chiral α-amino ketone, where the resident chirality influences the delivery of the hydride to the ketone. aalto.fi The synthesis of diastereomerically pure oxazolidines from optically pure 1,2-amino alcohols is another related strategy that highlights the control possible in these systems. nih.gov

Characterization of Absolute and Relative Configurations

Determining the precise three-dimensional structure of the synthesized stereoisomers is a critical final step. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

The absolute configuration of a chiral molecule, which defines its actual spatial arrangement (R or S), can be unambiguously determined by single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise assignment of each atom's position.

The relative configuration (e.g., syn or anti) describes the orientation of substituents relative to each other within the molecule. This can often be established using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the nuclear Overhauser effect (NOE) is a powerful tool for determining the spatial proximity of protons. nih.gov An NOE signal between protons on C1 and C2 would suggest they are on the same side of the molecule (syn), while the absence of such a signal might indicate an anti relationship. nih.govnih.gov

Chiroptical methods, such as measuring the specific rotation of plane-polarized light, are also used. While this does not determine the absolute configuration on its own, the value can be compared to that of known standards to infer the stereochemistry.

| Technique | Purpose | Information Obtained |

| Single-Crystal X-ray Crystallography | Determination of absolute stereochemistry | Provides an unambiguous 3D structure, allowing for the assignment of R/S configuration at each chiral center. nih.gov |

| NMR Spectroscopy (NOE) | Determination of relative stereochemistry | Measures through-space interactions between protons to establish relative proximity (syn or anti arrangement). nih.gov |

| Optical Rotation | Confirmation of enantiomeric purity and identity | Measures the rotation of plane-polarized light; the value and sign ([α]) are characteristic of a specific enantiomer. |

Derivatization Strategies and Analog Development Based on 1 Amino 1 3,5 Dimethylphenyl Propan 2 Ol

Functional Group Transformations of the Amino Moiety

The primary amino group is a key site for derivatization due to its nucleophilicity. Common strategies involve substitution and acylation to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties.

The primary amine can be converted into secondary or tertiary amines through substitution reactions, most notably reductive amination. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. wikipedia.org This process is highly versatile and avoids the common problem of overalkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which offer selectivity in reducing the imine in the presence of the initial carbonyl compound. masterorganicchemistry.comorganic-chemistry.org

Table 1: Examples of N-Alkylation via Reductive Amination

| Alkylating Agent (Aldehyde/Ketone) | Reducing Agent | Potential Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | 1-(N-methylamino)-1-(3,5-dimethylphenyl)propan-2-ol |

| Acetaldehyde | NaBH(OAc)₃ | 1-(N-ethylamino)-1-(3,5-dimethylphenyl)propan-2-ol |

| Acetone | NaBH₄ | 1-(N-isopropylamino)-1-(3,5-dimethylphenyl)propan-2-ol |

Direct alkylation with alkyl halides is an alternative but can be less selective, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org

Amide bond formation is a fundamental transformation that converts the primary amine of 1-Amino-1-(3,5-dimethylphenyl)propan-2-ol into a diverse range of amide derivatives. This is typically achieved by reacting the amine with a carboxylic acid or one of its activated forms, such as an acyl chloride or anhydride. sphinxsai.com Modern synthetic methods often employ coupling reagents to facilitate the reaction under mild conditions. A widely used combination is dicyclohexylcarbodiimide (B1669883) (DCC) as the activator and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. ajchem-a.com This approach allows for the efficient formation of an amide bond by coupling the amine with a selected carboxylic acid. ajchem-a.com

Table 2: Representative Amidation Reactions

| Acylating Agent | Coupling Method | Potential Product |

|---|---|---|

| Acetic Anhydride | Base (e.g., Pyridine) | N-(1-(3,5-dimethylphenyl)-2-hydroxypropyl)acetamide |

| Benzoyl Chloride | Schotten-Baumann | N-(1-(3,5-dimethylphenyl)-2-hydroxypropyl)benzamide |

| Propanoic Acid | DCC/DMAP | N-(1-(3,5-dimethylphenyl)-2-hydroxypropyl)propanamide |

Modifications of the Hydroxyl Group

The secondary alcohol at the C-2 position provides another handle for structural modification through oxidation, reduction, esterification, and etherification reactions.

The secondary hydroxyl group can be oxidized to the corresponding ketone, 1-amino-1-(3,5-dimethylphenyl)propan-2-one. This transformation is a common step in the synthesis of related compounds and can be achieved using various selective oxidizing agents. organic-chemistry.org To avoid unwanted reactions at the amino group, chemoselective methods are preferred. Reagents such as o-iodoxybenzoic acid have been shown to selectively oxidize alcohols to ketones without affecting amino groups present in the molecule. google.com Other effective systems include those based on the stable free radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like trichloroisocyanuric acid, which can rapidly oxidize secondary alcohols. organic-chemistry.org

Reduction pathways primarily involve the conversion of the ketone back to the hydroxyl group. This can be used to alter the stereochemistry of the alcohol or to synthesize the alcohol from a ketone precursor. The reduction of enantioenriched α-amino acid esters with reagents like diisobutylaluminium hydride (DIBALH) is known to produce β-amino alcohols smoothly. nih.govacs.org

Esterification: The formation of esters at the hydroxyl group (O-acylation) requires chemoselective conditions due to the competing nucleophilicity of the primary amine. nih.gov A common strategy involves performing the acylation under acidic conditions. The amine is protonated to form a non-nucleophilic ammonium salt, allowing the less reactive hydroxyl group to be acylated by an acyl halide or anhydride. nih.gov Alternatively, certain metal ions like Cu(II) can be used to chelate the amino and hydroxyl groups, directing acylation specifically to the oxygen atom. acs.org

Etherification: The hydroxyl group can be converted to an ether via O-alkylation. This typically follows the Williamson ether synthesis model, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction introduces an ether linkage at the C-2 position. nih.gov

Table 3: Hydroxyl Group Modification Pathways

| Reaction Type | Reagent(s) | Potential Product |

|---|---|---|

| Oxidation | o-Iodoxybenzoic acid | 1-Amino-1-(3,5-dimethylphenyl)propan-2-one |

| Esterification | Acetyl Chloride / H⁺ | 1-Amino-1-(3,5-dimethylphenyl)propan-2-yl acetate |

Structural Diversification through Aromatic Ring Modifications

The 3,5-dimethylphenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic core. The two methyl groups are activating, ortho-, para-directing substituents. uci.edu Due to steric hindrance from the methyl groups and the propanolamine (B44665) side chain at the ortho positions (C-2, C-6), electrophilic attack is strongly favored at the C-4 position, which is para to both methyl groups. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. uci.edu This would yield the 4-halo derivative.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, forming the 4-nitro derivative. masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a route to further functionalization.

Table 4: Electrophilic Aromatic Substitution on the 3,5-Dimethylphenyl Ring

| Reaction | Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 1-Amino-1-(4-bromo-3,5-dimethylphenyl)propan-2-ol |

| Nitration | HNO₃, H₂SO₄ | 1-Amino-1-(3,5-dimethyl-4-nitrophenyl)propan-2-ol |

These derivatization strategies provide a robust framework for the systematic development of analogs based on the this compound scaffold, enabling the fine-tuning of its chemical and biological properties.

Synthesis of Heterocyclic Analogs Incorporating the Propan-2-OL Scaffold

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific, documented research detailing the synthesis of heterocyclic analogs that directly utilize this compound as the starting scaffold. While this particular compound is known, its derivatization into cyclic structures has not been a focus of published studies.

However, based on the functional groups present in this compound—a primary amine and a secondary alcohol—it is possible to extrapolate potential synthetic routes for forming various heterocyclic systems. These established chemical transformations are routinely applied to other 1,2-amino alcohols and represent theoretical, yet undocumented, pathways for the derivatization of this specific scaffold.

Potential, Undocumented Synthetic Routes:

Oxazolidine (B1195125) and Oxazolidinone Formation: The reaction of 1,2-amino alcohols with aldehydes or ketones is a traditional method for preparing oxazolidines. wikipedia.org This condensation reaction could theoretically be applied to this compound to yield a substituted oxazolidine ring. Furthermore, treatment with phosgene, triphosgene, or carbonyldiimidazole can convert 1,2-amino alcohols into oxazolidin-2-ones, a five-membered heterocyclic ring containing a carbamate (B1207046) moiety. nih.govyoutube.com

Oxazoline Synthesis: Oxazolines can be synthesized from 2-amino alcohols through various methods. A common approach involves the reaction with a carboxylic acid or its derivative, followed by cyclization. wikipedia.orgnih.govorgsyn.org For instance, a one-pot synthesis can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are intermediates formed from the amino alcohol and a carboxylic acid. nih.gov Another strategy involves the reaction with an aldehyde to form an intermediate oxazolidine, which is then oxidized to the oxazoline. wikipedia.org

Morpholine (B109124) Synthesis: The synthesis of morpholines, which are six-membered saturated heterocycles, can be achieved from 1,2-amino alcohols. organic-chemistry.orgacs.org A general protocol involves the N-alkylation of the amino alcohol with a two-carbon electrophile, such as ethylene (B1197577) sulfate, followed by intramolecular cyclization to form the morpholine ring. organic-chemistry.orgacs.orgchemrxiv.org

It is crucial to reiterate that while these synthetic strategies are well-established for the broader class of amino alcohols, their specific application to this compound, including reaction conditions, yields, and the properties of the resulting heterocyclic analogs, remains undocumented in the available scientific literature. Therefore, no specific research findings or data tables for such derivatives can be presented.

Spectroscopic and Crystallographic Characterization in Research of 1 Amino 1 3,5 Dimethylphenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide primary evidence for the molecular structure of 1-Amino-1-(3,5-dimethylphenyl)propan-2-OL.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key resonances would include those for the aromatic protons on the 3,5-dimethylphenyl ring, the two methyl groups attached to the ring, the methine proton at the C1 position (adjacent to the amino and phenyl groups), the methine proton at the C2 position (bearing the hydroxyl group), and the terminal methyl group at C3. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (e.g., doublets, quartets) would reveal adjacent proton relationships.

¹³C NMR: The ¹³C NMR spectrum would display separate signals for each unique carbon atom. This includes the distinct carbons of the aromatic ring, the two equivalent aromatic methyl carbons, the three carbons of the propanol (B110389) backbone (C1, C2, C3), and the terminal methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For related amino alcohols, ¹³C NMR chemical shifts have been precisely assigned. bmrb.io

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound (Note: This table is illustrative of expected results, as specific experimental data is not publicly available.)

| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Information |

| Aromatic Protons | ¹H NMR | ~6.8-7.2 | Singlets, Doublets | Protons on the 3,5-disubstituted phenyl ring. |

| Ar-CH₃ | ¹H NMR | ~2.3 | Singlet | Two equivalent methyl groups on the phenyl ring. |

| C1-H (CH-N) | ¹H NMR | ~4.0-4.5 | Doublet | Methine proton adjacent to the amino group and phenyl ring. |

| C2-H (CH-OH) | ¹H NMR | ~3.8-4.2 | Multiplet | Methine proton adjacent to the hydroxyl group. |

| C3-H₃ | ¹H NMR | ~1.0-1.2 | Doublet | Terminal methyl group of the propanol chain. |

| Aromatic Carbons | ¹³C NMR | ~120-140 | - | Carbons of the dimethylphenyl group. |

| Ar-CH₃ | ¹³C NMR | ~21 | - | Carbon of the aromatic methyl groups. |

| C1 (CH-N) | ¹³C NMR | ~55-65 | - | Carbon bonded to the amino group. |

| C2 (CH-OH) | ¹³C NMR | ~65-75 | - | Carbon bonded to the hydroxyl group. |

| C3 | ¹³C NMR | ~18-25 | - | Terminal methyl carbon. |

To confirm connectivity and determine the three-dimensional structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming the sequence of protons along the propanol backbone by showing correlations between adjacent methine and methyl protons.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal in the skeleton. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the relative stereochemistry of the two chiral centers (C1 and C2). It detects protons that are close in space, regardless of whether they are bonded. For instance, a NOESY experiment could reveal through-space correlations between protons on the phenyl ring and specific protons on the propanol chain, helping to define the molecule's preferred conformation in solution.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups and electronic systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H stretches of the primary amine (two sharp peaks around 3300-3400 cm⁻¹), C-H stretches from the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), and C=C stretches from the aromatic ring (around 1600 cm⁻¹). Data for similar amino alcohols are well-documented in spectral databases. nist.gov

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule, primarily associated with the 3,5-dimethylphenyl chromophore. One would expect to observe absorption bands in the UV region (typically around 250-280 nm) corresponding to the π → π* transitions of the aromatic ring.

Mass Spectrometry (MS) for Elemental Composition Analysis and Impurity Profiling

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to identify any impurities. The molecular formula of the compound is C₁₁H₁₇NO. bldpharm.com

Molecular Ion Peak: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent signal for the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (195.26 g/mol ).

Fragmentation Pattern: The molecule would break apart in a predictable manner. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃), a water molecule (H₂O) from the alcohol, or cleavage adjacent to the amine or phenyl group. Analyzing this pattern helps to confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₁H₁₇NO) and distinguish it from other compounds with the same nominal mass.

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form or polymorph.

Single Crystal X-ray Analysis: If a suitable single crystal can be grown, this technique provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral centers. This method would unambiguously establish the relative stereochemistry (e.g., erythro or threo) and the conformation of the molecule in the crystal lattice, as well as detailing intermolecular interactions like hydrogen bonding.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Compound Analysis

Since this compound is a chiral molecule, chiroptical techniques are invaluable for analyzing its enantiomeric properties.

Circular Dichroism (CD): Electronic CD spectroscopy measures the differential absorption of left and right circularly polarized light by the aromatic chromophore. The resulting spectrum is unique to a specific enantiomer and can be used to determine enantiomeric purity or assign the absolute configuration by comparing experimental spectra to those predicted by quantum-chemical calculations.

Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) equivalent of CD. It provides a wealth of stereochemical information, as the VCD spectrum is sensitive to the entire three-dimensional structure of the molecule. It is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization.

Thermogravimetric Analysis (TGA/DTA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental techniques used to evaluate the thermal stability of chemical compounds. TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere, while DTA detects the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This dual analysis provides insights into physical and chemical phenomena, such as phase transitions, absorption, desorption, and decomposition.

Without experimental TGA/DTA curves and associated data, a detailed discussion of the thermal degradation mechanism and the assessment of its thermal stability remains speculative. Further empirical research is required to characterize the thermal properties of this compound and to generate the corresponding thermograms and data tables.

Computational Chemistry and Molecular Modeling Studies of 1 Amino 1 3,5 Dimethylphenyl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.org This process involves calculating the molecule's electron density to find the lowest energy state. For related amino alcohol compounds, such as 1-amino-2-propanol, DFT calculations have been instrumental in interpreting molecular structure and hydrogen bonding networks. nih.gov

By applying DFT methods, typically with a basis set like B3LYP/6-311G(d,p), one can predict the key structural parameters of 1-Amino-1-(3,5-dimethylphenyl)propan-2-ol. These parameters include bond lengths, bond angles, and dihedral angles. The calculations would confirm the geometry of the 3,5-dimethylphenyl group, the propanol (B110389) backbone, and the relative orientation of the amino and hydroxyl functional groups. Electronic structure calculations further provide details on the distribution of electrons within the molecule, which is fundamental to understanding its properties.

Table 1: Predicted Structural Parameters for a Representative Amino Alcohol Fragment (Illustrative) This table illustrates typical data obtained from DFT calculations on similar structures.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-C | 1.53 Å |

| C-N | 1.47 Å | |

| C-O | 1.43 Å | |

| Bond Angle | C-C-N | 110.5° |

| C-C-O | 109.8° |

Analysis of Frontier Molecular Orbitals (FMOs) and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the 3,5-dimethylphenyl ring and the nitrogen lone pair of the amino group. The LUMO would likely be distributed over the propanol backbone. The energy gap can be precisely calculated using DFT, providing insights into the molecule's electronic transitions and reactivity patterns. materialsciencejournal.org

Table 2: Illustrative FMO Data for a Phenyl-Containing Amino Compound This table shows representative data from FMO analysis on analogous compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded. Red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of most positive potential (electron-poor), which are prone to nucleophilic attack. youtube.com Green and yellow represent intermediate potential.

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. The π-electron cloud of the dimethylphenyl ring would also exhibit negative potential. Conversely, the hydrogen atoms of the hydroxyl (-OH) and amino (-NH2) groups would be characterized by a positive potential (blue), identifying them as the primary sites for electrophilic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. faccts.de A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing charge transfers from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

In this compound, NBO analysis would reveal significant intramolecular interactions, such as the delocalization of the nitrogen lone pair (LP(N)) into adjacent anti-bonding orbitals (e.g., σ*(C-C)). These interactions stabilize the molecule and influence its conformation and reactivity.

Table 3: Sample NBO Analysis for a C-N Bond Interaction (Illustrative) This table demonstrates typical results from an NBO analysis for a similar chemical bond.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | σ* (C-C) | 3.5 | n → σ* |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. researchgate.net

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Analysis of an Analogous Compound Data derived from studies on similar functionalized organic molecules. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 51.2% |

| O···H / H···O | 17.9% |

| C···H / H···C | 15.2% |

| C···C | 8.1% |

Prediction of Electronic Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. aps.org It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., π→π* transitions within the aromatic ring or n→σ* transitions involving the lone pairs of oxygen and nitrogen). This information is valuable for characterizing the molecule's photophysical properties.

Table 5: Illustrative TD-DFT Calculated Electronic Transitions This table presents typical data obtained from TD-DFT calculations on aromatic compounds.

| Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.15 | HOMO → LUMO | π → π* |

| 230 | 0.08 | HOMO-1 → LUMO | π → π* |

Theoretical Investigations of Chiral Recognition Mechanisms and Enantioseparation

Since this compound is a chiral molecule, understanding its chiral recognition is critical, particularly for pharmaceutical or biological applications. Computational methods can provide profound insights into the mechanisms of enantioseparation. researchgate.net Theoretical studies often involve modeling the interaction between the enantiomers of the target molecule and a chiral selector (e.g., a chiral stationary phase in chromatography). mdpi.comethz.ch

Using DFT, researchers can calculate the interaction energies of the diastereomeric complexes formed between each enantiomer and the chiral selector. nih.gov The difference in the stability of these complexes can explain the basis of chiral recognition. A more stable complex typically corresponds to a longer retention time in chiral chromatography. These calculations can elucidate the specific non-covalent interactions—such as hydrogen bonds, π-π stacking, or steric hindrance—that govern the enantioselective binding process. nih.gov

In Silico Prediction of Pharmacokinetic Profiles

The evaluation of a molecule's pharmacokinetic properties, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of modern drug discovery and development. nih.gov In the early stages of research, when physical samples may be scarce, in silico computational models provide a rapid and cost-effective alternative to experimental assays. nih.gov These predictive tools utilize a compound's chemical structure to forecast its behavior in the body, helping to identify candidates with favorable profiles and flag potential liabilities long before costly laboratory testing. simulations-plus.com For the compound this compound, while specific published research is not extensively available, its pharmacokinetic profile can be predicted using a variety of established computational methodologies.

Computational platforms such as SwissADME, ADMETlab 2.0, and ADMET Predictor® employ machine learning algorithms and quantitative structure-activity relationship (QSAR) models to generate these predictions. nih.govsimulations-plus.com These models are built upon large datasets of experimentally determined properties for a diverse range of chemical structures. simulations-plus.com By inputting the SMILES (Simplified Molecular Input Line Entry System) string or drawing the structure of this compound, these tools can calculate crucial physicochemical descriptors and predict its ADME properties. greenstonebio.com

Key physicochemical properties form the foundation of pharmacokinetic predictions. These include molecular weight (MW), lipophilicity (commonly expressed as logP), water solubility (logS), and topological polar surface area (TPSA). These parameters are critical as they influence how a molecule is absorbed, how it distributes through different body compartments, and its ability to cross biological membranes. phytojournal.comprismbiolab.com For this compound, these foundational properties can be readily calculated.

Table 1: Predicted Physicochemical Properties for this compound These values are computationally predicted based on the compound's structure and may vary between different prediction software. They are not experimental values.

| Property | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO | Defines the elemental composition. |

| Molecular Weight (MW) | 179.26 g/mol | Influences diffusion and absorption; values <500 g/mol are generally favored for oral bioavailability. frontiersin.org |

| logP (Lipophilicity) | ~2.1 - 2.5 | Measures the compound's affinity for fatty vs. aqueous environments; impacts absorption, distribution, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~46.2 Ų | Predicts transport properties; TPSA < 140 Ų is often associated with good cell membrane permeability. prismbiolab.com |

| Water Solubility (logS) | Moderately Soluble | Crucial for absorption and formulation; poor solubility can limit bioavailability. phytojournal.com |

| Hydrogen Bond Donors | 2 | Affects polarity and interactions with biological targets and water. |

| Hydrogen Bond Acceptors | 2 | Affects polarity and interactions with biological targets and water. |

| Rotatable Bonds | 3 | Indicates molecular flexibility; fewer than 10 is generally preferred for good oral bioavailability. prismbiolab.com |

Based on these physicochemical characteristics, more complex ADME properties can be predicted. These predictions provide insights into the potential fate of the compound within a biological system.

Absorption: Computational models can predict human intestinal absorption (HIA) and permeability through cell monolayers like Caco-2, which mimics the intestinal wall. ui.ac.id The "BOILED-Egg" model, for instance, uses logP and TPSA to intuitively predict passive gastrointestinal absorption and blood-brain barrier (BBB) penetration. prismbiolab.comswissadme.ch Given its predicted physicochemical properties, this compound is likely to exhibit good passive intestinal absorption.

Distribution: The extent of a drug's distribution is influenced by its ability to cross membranes and bind to plasma proteins. In silico models can predict blood-brain barrier permeability and whether the compound is a likely substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and limit their distribution to tissues like the brain. swissadme.ch

Metabolism: The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP) family of enzymes. In silico tools can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. phytojournal.com Inhibition of CYP enzymes is a major cause of drug-drug interactions.

Table 2: Predicted ADME Profile for this compound This table presents a hypothetical ADME profile generated from common in silico models. These are predictive findings and not results from clinical or laboratory studies.

| Parameter | Prediction | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal epithelium. ui.ac.id |

| Blood-Brain Barrier (BBB) Permeant | Yes (Probable) | The molecule may cross into the central nervous system due to favorable lipophilicity and TPSA. swissadme.ch |

| P-glycoprotein (P-gp) Substrate | No (Probable) | The compound is not likely to be actively removed from key tissues by this major efflux pump. |

| CYP1A2 Inhibitor | No | Low probability of causing drug interactions via this enzyme. |

| CYP2C9 Inhibitor | No | Low probability of causing drug interactions via this enzyme. |

| CYP2C19 Inhibitor | No | Low probability of causing drug interactions via this enzyme. |

| CYP2D6 Inhibitor | Yes (Possible) | May potentially inhibit this enzyme, indicating a need for experimental verification for drug-drug interaction risk. |

| CYP3A4 Inhibitor | No | Low probability of causing drug interactions via this major metabolic enzyme. |

| Bioavailability Score (Abbott) | High (e.g., 0.55) | Indicates a high probability of having significant oral bioavailability in rats (>10%). prismbiolab.com |

Preclinical Biological Activity Investigations of 1 Amino 1 3,5 Dimethylphenyl Propan 2 Ol and Its Analogs

In Vitro Screening Methodologies for Biological Activities

The initial assessment of the biological activities of 1-Amino-1-(3,5-dimethylphenyl)propan-2-OL and its analogs involves a variety of in vitro screening methodologies. These assays are designed to identify and characterize the pharmacological properties of the compounds in a controlled laboratory setting.

A common starting point is the use of cell-based assays to evaluate the general cytotoxicity and antiproliferative effects of the compounds against a panel of human cancer cell lines. Methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are frequently employed to determine the concentration of the compound that inhibits cell growth by 50% (IC50). mdpi.com Fluorescence-based assays using dyes like propidium (B1200493) iodide (PI) and 4′,6-diamidino-2-phenylindole (DAPI) help in visualizing cellular and nuclear morphology, providing insights into the mode of cell death, such as apoptosis or necrosis. mdpi.com

For more specific investigations, researchers may utilize single-cell gel electrophoresis (SCGE), also known as the comet assay, to quantify DNA damage induced by the test compounds. researchgate.net Furthermore, techniques like flow cytometry are used to analyze the effects of the compounds on the cell cycle distribution of treated cells. researchgate.net

In the context of antimicrobial activity, the agar (B569324) well diffusion method is a standard preliminary screening technique to assess the ability of the compounds to inhibit the growth of various bacterial and fungal strains. researchgate.net

These diverse in vitro screening methodologies provide a foundational understanding of the biological potential of this compound and its analogs, guiding further, more detailed preclinical investigations.

Evaluation of Enzyme Interactions and Modulation (e.g., Cytochrome P450 Enzymes)

The interaction of xenobiotics with metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, is a crucial aspect of preclinical evaluation. These enzymes play a central role in the biotransformation of a vast array of drugs and other foreign compounds. nih.gov The modulation of CYP450 enzymes, either through induction or inhibition, can have significant implications for drug efficacy and safety. nih.gov

Studies on analogs of this compound, such as certain 2-(4-aminophenyl)benzothiazoles, have revealed that these compounds can be biotransformed by CYP450 1A1 to form both active and inactive metabolites. nih.gov This specific interaction highlights the importance of this enzyme in the metabolic pathway of this class of compounds. The induction of CYP450 1A1 protein expression has been observed in sensitive carcinoma cells following treatment with these analogs, suggesting a potential mechanism for their selective antitumor activity. nih.gov

The metabolic stability of a compound is also a key parameter assessed during this phase. For instance, the in vitro half-life of a compound when incubated with human liver microsomes provides an indication of its susceptibility to hepatic metabolism. A longer half-life suggests greater metabolic stability and potentially a lower first-pass effect. nih.gov For example, the indenoisoquinoline analog AM6-36 demonstrated a longer metabolic half-life (130 min) compared to the reference compound propranolol (B1214883) (38 min), indicating good metabolic stability. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

Receptor binding studies are fundamental in elucidating the mechanism of action of a pharmacological agent. These assays determine the affinity of a compound for specific biological targets, such as receptors, ion channels, or enzymes. While direct receptor binding data for this compound is not extensively available in the public domain, studies on structurally related molecules provide insights into potential targets.

For instance, research on certain heterocyclic compounds has focused on their ability to bind to nuclear receptors like the retinoid X receptor (RXR). nih.gov RXRs are key regulators of gene expression involved in cell proliferation, differentiation, and apoptosis. The indenoisoquinoline derivative AM6-36, for example, was found to bind to RXRα and induce apoptosis in breast cancer cells. nih.gov Such findings suggest that aminophenyl-containing structures may have the potential to interact with nuclear receptors.

The evaluation of ligand-receptor interactions often involves computational modeling and molecular docking studies to predict the binding mode and affinity of a compound to its target protein. These in silico approaches complement experimental data and can guide the design of more potent and selective analogs.

Investigation of Metabolic Pathway Influences

The investigation of how a compound influences metabolic pathways is a critical component of its preclinical assessment. This goes beyond the direct metabolism of the compound itself to understand its broader effects on cellular metabolism.

Amino acids and their derivatives can have profound effects on various metabolic pathways. For example, the withdrawal of specific amino acids can lead to cell cycle arrest through complex signaling networks involving regulators like p21 and cyclin D1. nih.gov The study of how exogenous amino compounds are processed by cells can reveal their potential to interfere with or supplement these pathways.

In the context of certain aminopropanol (B1366323) derivatives, their metabolic fate has been investigated in relation to biosynthetic pathways. For example, studies on the biosynthesis of vitamin B12 in Propionibacterium shermanii have explored the metabolic routes of aminopropanol moieties. nih.gov While not directly involving this compound, this research illustrates the methodologies used to trace the metabolic pathways of such molecules.

The in vivo disposition of a compound and its metabolites is also a key aspect of understanding its metabolic pathway. Studies in animal models, such as rats, can identify the major metabolites formed and their distribution in various tissues, including serum, liver, and target organs. nih.gov For instance, after oral administration of the indenoisoquinoline AM6-36 to rats, several metabolites were detected in the liver and serum, with an acetylated metabolite being the most abundant. nih.gov

Assessment of Antiproliferative and Antitumor Potential in Cell Lines

A significant area of investigation for novel amino compounds is their potential as anticancer agents. The assessment of antiproliferative and antitumor activity in various cancer cell lines is a cornerstone of this research.

Numerous studies have demonstrated the cytotoxic potential of aminopropanol derivatives and related structures against a range of human tumor cell lines. For example, the monoterpene isoespintanol has shown cytotoxic effects against breast (MDA-MB-231), lung (A549), prostate (DU145), and ovarian (A2780, A2780-cis) cancer cell lines, with IC50 values in the micromolar range. mdpi.com

Analogs of this compound, such as novel 2-(4-aminophenyl)benzothiazoles, have exhibited highly selective and potent antitumor properties both in vitro and in vivo. nih.gov These compounds have shown cytocidal activity against human mammary carcinoma cell lines like ZR-75-1 and T47D. nih.gov Similarly, azetidin-2-one (B1220530) derivatives have demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells. nih.gov

The National Cancer Institute (NCI) has a developmental therapeutics program that screens compounds against a panel of 60 human cancer cell lines. This screening has been utilized for various amino-containing compounds, providing a broad spectrum of their antitumor potential across different cancer types, including leukemia, melanoma, and cancers of the lung, colon, central nervous system, ovary, kidney, prostate, and breast. mdpi.com

The table below summarizes the antiproliferative activity of selected compounds related to the core structure of interest.

| Compound/Analog Class | Cancer Cell Line(s) | Observed Effect | Reference |

| Isoespintanol | MDA-MB-231, A549, DU145, A2780 | Cytotoxic | mdpi.com |

| 2-(4-aminophenyl)benzothiazoles | ZR-75-1, T47D | Cytocidal | nih.gov |

| Azetidin-2-ones | MCF-7 | Antiproliferative | nih.gov |

| Azepanotriterpenoids | NCI-60 panel | Growth inhibition | mdpi.com |

These findings underscore the potential of this class of compounds as a source for the development of new anticancer agents.

Antimicrobial Activity Studies

In addition to their potential as anticancer agents, amino alcohol derivatives have also been investigated for their antimicrobial properties. These studies typically involve screening the compounds against a panel of pathogenic bacteria and fungi.

Research on aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol has shown that these compounds possess antimicrobial activity. nih.gov Notably, cyclic analogs in this series demonstrated greater activity than their open-chain counterparts, with some compounds showing pronounced activity against pathogenic fungi at low concentrations. nih.gov

A series of 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-one derivatives were synthesized and evaluated for their antibacterial and antifungal activities using the agar well diffusion method. researchgate.net These compounds showed good inhibition against Klebsiella pneumoniae, and some also displayed activity against Escherichia coli. researchgate.net

Furthermore, N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have been synthesized and tested for their antimicrobial effects. mdpi.com Several of these compounds exhibited good activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

The table below presents a summary of the antimicrobial activities of some related amino compounds.

| Compound/Analog Class | Microorganism(s) | Observed Effect | Reference |

| Aromatic esters of aminopropanols | Pathogenic fungi | Inhibitory | nih.gov |

| 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones | Klebsiella pneumoniae, Escherichia coli | Inhibitory | researchgate.net |

| N-substituted-β-amino acid derivatives | Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus niger | Inhibitory | mdpi.com |

These studies indicate that the aminopropanol scaffold is a promising template for the development of new antimicrobial agents.

Studies on Cell Cycle Effects and Tubulin Interactions

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Therefore, compounds that can interfere with the cell cycle are of great interest as potential anticancer drugs.

While direct studies on the cell cycle effects of this compound are limited, research on related structures provides valuable insights. For instance, the withdrawal of certain amino acids from the culture medium can cause cell cycle arrest, indicating that compounds that mimic or interfere with amino acid signaling could have similar effects. nih.gov This arrest is often mediated by key cell cycle regulators. nih.gov

Tubulin is a critical component of the cytoskeleton and plays a vital role in cell division, making it an attractive target for anticancer drug development. Some β-lactam compounds, which share some structural similarities with amino alcohol derivatives, have been investigated for their tubulin-destabilizing effects. nih.gov These compounds, designed as analogs of combretastatin (B1194345) A-4 (a known tubulin-targeting agent), have shown antiproliferative activity that is linked to their interaction with tubulin. nih.gov

The investigation of cell cycle arrest and tubulin interaction provides a more detailed understanding of the mechanism of action of potential anticancer compounds and can guide the optimization of their structure to enhance these effects.

In Vivo Pharmacological Model Development

Extensive literature searches for in vivo pharmacological model development specifically for the compound this compound did not yield specific research findings. However, investigations into the pharmacological activities of its structural analogs, particularly aminopropanol derivatives, provide insight into the types of in vivo models utilized for this class of compounds. These studies are crucial for understanding the potential therapeutic applications and the physiological effects of these molecules within a living organism.

Research into aminopropanol derivatives has often focused on their potential as sodium channel blockers, which has implications for conditions such as ischemic stroke. nih.gov The development of in vivo models for these analogs has been central to evaluating their neuroprotective effects.

One of the primary models used in the study of aminopropanol analogs is the transient middle cerebral artery occlusion (tMCAO) model in rats. nih.gov This model is a well-established method for inducing focal cerebral ischemia, thereby mimicking the conditions of a stroke in humans. In this model, the middle cerebral artery is temporarily blocked, leading to a reduction in blood flow to a specific area of the brain. The subsequent reperfusion allows for the study of both ischemic and reperfusion injury. The efficacy of a test compound is typically assessed by measuring the resulting infarct volume, which is the area of dead tissue, and by evaluating the neurological deficits in the animal.

The selection of animal models is critical for the relevance of the research findings. In the case of the aminopropanol derivatives, Wistar rats are commonly used. nih.gov The choice of species and strain is based on their physiological and anatomical similarities to humans in the context of the disease being modeled.

The development of these in vivo models allows for the assessment of a compound's efficacy and its mechanism of action in a complex biological system. For instance, the neuroprotective activity of certain 3-amino-1-(5-indanyloxy)-2-propanol derivatives has been demonstrated in the rat tMCAO model. nih.gov These studies provide valuable data on the potential of these compounds to mitigate the damage caused by ischemic events.

It is important to note that while these models provide a foundational understanding of the pharmacological properties of aminopropanol analogs, the findings are part of the broader preclinical assessment. The data generated from these in vivo models are essential for guiding further drug development and for establishing the potential for clinical applications.

Detailed Research Findings in In Vivo Models

The following table summarizes the key findings from in vivo pharmacological studies on an analog of this compound.

| Compound | In Vivo Model | Animal Species | Key Findings | Reference |

| 3-amino-1-(5-indanyloxy)-2-propanol derivative (compound 4b) | Transient middle cerebral artery occlusion (tMCAO) | Rat (Wistar) | Demonstrated desirable neuroprotective activity. | nih.gov |

The data from these in vivo models are instrumental in characterizing the pharmacological profile of this class of compounds. The use of established models like the tMCAO in rats allows for a standardized assessment of neuroprotective potential. nih.gov The findings from these studies pave the way for a more comprehensive understanding of the therapeutic possibilities of aminopropanol derivatives.

Structure Activity Relationship Sar Studies of 1 Amino 1 3,5 Dimethylphenyl Propan 2 Ol Derivatives

Elucidation of Structural Features Influencing Biological Activities

The aromatic (phenyl) ring is a critical component for interaction with biological targets. The substitution pattern on this ring plays a significant role in modulating activity. For instance, in related compounds, the position of substituents like fluoro and methoxy (B1213986) groups can optimize interactions within the binding pockets of receptors. The 3,5-dimethyl substitution pattern in the parent compound is a key feature that defines its spatial and electronic properties, influencing how it fits into and interacts with its biological target. Research on other aromatic compounds has shown that the introduction of different substituents, such as electron-withdrawing groups (e.g., NO₂) or different alkyl chains, can either enhance or diminish biological activity, highlighting the sensitivity of the target to the ring's electronic and steric properties. mdpi.commdpi.com

The following table summarizes the general influence of structural modifications on the biological activity of arylpropanolamine derivatives based on established SAR principles.

| Structural Modification | General Effect on Biological Activity | Supporting Findings |

| Aromatic Ring Substitution | The type, position, and number of substituents critically influence binding affinity and selectivity. | Meta-position substituents can optimize interactions with polar residues in receptor binding pockets. Electron-withdrawing groups can favor activity in some compound series. mdpi.com |

| N-Substitution (Amino Group) | Can significantly alter potency and selectivity. | N-benzyl and related substitutions on 1,3-aminoalcohols were found to be important for antiproliferative effects. nih.gov |

| Alkyl Chain Modification | Changes in the propanol (B110389) backbone can affect both binding and metabolic stability. | Methyl branching can improve membrane permeability, a key factor for CNS-targeted agents. |

| Modification of Hydroxyl Group | Esterification or other modifications can create prodrugs or alter the binding mode. | The hydroxyl group is a key feature for the activity of aminoalcohols. nih.gov |

Impact of Stereochemistry on Biological Efficacy and Selectivity

Molecules with asymmetric centers, known as chiral molecules, can exist as enantiomers—non-superimposable mirror images. nih.gov 1-Amino-1-(3,5-dimethylphenyl)propan-2-OL possesses two chiral centers at the C1 (bearing the amino group) and C2 (bearing the hydroxyl group) positions of the propanol chain. This gives rise to four possible stereoisomers.

Biological systems, such as receptors and enzymes, are themselves chiral, meaning they can differentiate between the enantiomers of a chiral drug. nih.gov This stereoselectivity can result in significant differences in pharmacodynamics and pharmacokinetics between isomers. nih.govnih.gov One enantiomer may bind to a biological target with high affinity and produce the desired therapeutic effect, while its mirror image may be significantly less active or even inactive. nih.gov

The specific three-dimensional arrangement of the amino and hydroxyl groups is crucial for the correct orientation within a receptor's binding site. For an effect to occur, these functional groups must align precisely with corresponding interaction points (e.g., amino acid residues) in the target protein. nih.gov The incorrect stereoisomer may be unable to achieve this necessary alignment, preventing a stable and effective interaction. nih.gov For example, studies on related chiral amino alcohols have demonstrated that the (1S,2S) configuration can enhance selectivity in certain applications.

| Stereochemical Aspect | Impact on Efficacy and Selectivity | Rationale |

| Enantiomeric Purity | Often, one enantiomer is significantly more potent or selective than the other(s). | Biological targets (receptors, enzymes) are chiral and interact preferentially with one stereoisomer that has the correct 3D fit. nih.gov |

| Diastereomeric Form | Diastereomers can have completely different pharmacological profiles and physical properties. | The relative configuration of the two chiral centers (e.g., (1R,2S) vs. (1R,2R)) dictates the overall molecular shape and its ability to bind to a target. |

| Absolute Configuration (R/S) | Determines the spatial orientation of substituents at each chiral center. | The absolute configuration (e.g., (1R, 2S)) is critical for defining the molecule's interaction with its chiral biological counterpart. mdpi.com |

Rational Design Principles for Optimized Analogs

Rational drug design uses the knowledge gained from SAR and stereochemical studies to create new analogs with improved properties. nih.gov The primary goal is to optimize a lead compound, such as this compound, to enhance its therapeutic potential by improving potency and selectivity while minimizing off-target effects.

Based on the SAR principles for arylpropanolamines, several strategies can be employed to design optimized analogs:

Systematic Modification of the Aromatic Ring: Building upon the 3,5-dimethylphenyl scaffold, medicinal chemists can introduce a variety of other substituents at different positions on the phenyl ring. The goal is to identify substitution patterns that improve interactions with the target receptor. This could involve adding hydrogen bond donors/acceptors or groups that modify the electronic nature of the ring to enhance binding affinity. rjraap.com

Exploitation of Stereochemistry: Once the most active stereoisomer (the eutomer) is identified, synthesis efforts can focus exclusively on producing this single enantiomer. This approach can lead to drugs with higher specificity and a better safety profile by eliminating the less active or potentially problematic isomer (the distomer). nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or better pharmacokinetic profiles. For example, the phenyl ring could be replaced with a different aromatic system, or the hydroxyl group could be modified to alter metabolic stability.

N-Substituent Variation: As the amino group is a key interactive feature, creating a library of analogs with different substituents on the nitrogen atom can be a fruitful approach. nih.gov These modifications can fine-tune the molecule's basicity, lipophilicity, and steric bulk, all of which can impact its interaction with the biological target and its absorption, distribution, metabolism, and excretion (ADME) properties.

The rational design process is an iterative cycle of designing, synthesizing, and testing new compounds. Each step provides more detailed information about the SAR, allowing for increasingly refined and targeted molecular design to achieve an optimized therapeutic agent. nih.gov

Analytical Method Development for Research and Purity Assessment of 1 Amino 1 3,5 Dimethylphenyl Propan 2 Ol

Development of Chromatographic Methods for Quantification and Purity Analysis

Chromatographic techniques are central to the analytical workflow for 1-Amino-1-(3,5-dimethylphenyl)propan-2-OL, enabling both the determination of its concentration and the separation and identification of any related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be the primary choice for quantifying the compound and assessing its purity.

A convenient HPLC method for determining phenylpropanolamine (PPA), a structurally similar compound, in pharmaceutical preparations has been developed. nih.govscribd.com This method can be adapted for this compound. The separation is typically achieved on a reversed-phase ODS (Octadecylsilane) column with UV detection. nih.govresearchgate.net For instance, a method for the simultaneous determination of similar compounds used a Thermo Hypersil Gold C18 column with a mobile phase of methanol (B129727) and a phosphate (B84403) buffer. researchgate.net Pre-column derivatization with reagents like 4-dimethylaminobenzaldehyde (DAB) can also be employed to enhance spectrophotometric detection. researchgate.net

Table 1: Illustrative HPLC Method Parameters for the Analysis of a Structurally Similar Compound (Phenylpropanolamine)

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase ODS | nih.gov |

| Mobile Phase | Methanol:Acetonitrile (B52724):Acetic Acid (0.1 M):Triethylamine (20:20:60:0.6, v/v/v/v) with 0.5 mM Sodium Heptanesulfonate | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Linearity Range | 2.5-1000 µM | nih.gov |

| Detection Limit | 0.13-0.48 µM | nih.gov |

Since this compound possesses at least one chiral center, it is crucial to develop chiral HPLC methods to separate and quantify its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of chiral amines and amino alcohols. yakhak.orgnih.govresearchgate.net The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, can significantly affect the enantioselectivity. yakhak.org

For structurally related chiral amines, enantiomeric resolution has been successfully achieved on CSPs like Daicel Chiralpak IA, IB, and IC. nih.gov The separation of enantiomers of arylpropionic acid derivatives has also been extensively studied on various polysaccharide-based chiral columns. researchgate.net

Table 2: Exemplary Chiral HPLC Conditions for Separation of Related Chiral Amines

| Parameter | Condition | Source |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Daicel Chiralpak series) | nih.gov |

| Mobile Phase | Hexane / 2-Propanol mixtures | yakhak.org |

| Detection | UV (e.g., 310 nm) and/or Fluorescence | yakhak.org |

| Flow Rate | 1.0 mL/min | yakhak.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the identification and quantification of impurities, especially at trace levels. These techniques offer high sensitivity and selectivity, which are critical for characterizing the impurity profile of this compound. nih.govfda.gov.tw